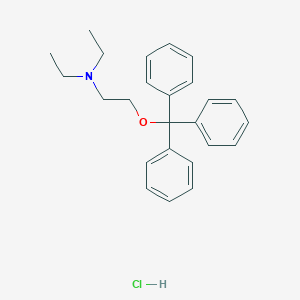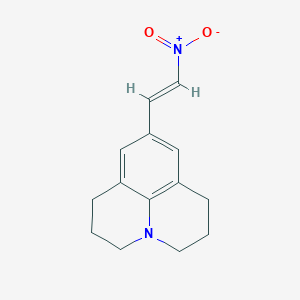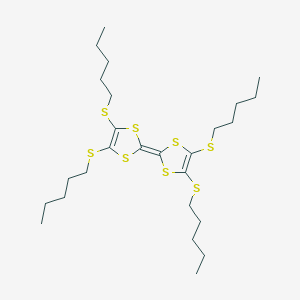
Tpt-ttf
Descripción general
Descripción
Tpt-ttf, or tetrathiafulvalene, is a sulfur-rich organic compound that has been extensively studied due to its unique electronic properties and its ability to form charge-transfer salts with various anions. These charge-transfer salts exhibit a wide range of electrical conductivities, from insulating to metallic, and even superconducting properties under certain conditions . Tpt-ttf and its derivatives are of great interest in the field of molecular electronics and materials science.
Synthesis Analysis
The synthesis of tpt-ttf derivatives involves various routes, often aiming to functionalize the tpt-ttf core to tailor its electronic properties. For instance, the synthesis of BEDT-TTF, a bis(ethylene)dithiotetrathiafulvalene derivative, involves the formation of isostructural cation-radical salts with octahedral metal complex dianions . Another approach includes the synthesis of thiophene polymers functionalized with tpt-ttf, which can act as hole traps and respond to analytes like trinitrotoluene . Novel tpt-ttf disulfides have been synthesized, and their self-assembled monolayers exhibit stable electrochemical properties . Additionally, tetra-silylated tpt-ttf derivatives have been created for the construction of bimetallic transition metal complexes .
Molecular Structure Analysis
The molecular structure of tpt-ttf derivatives is crucial in determining their electronic properties. For example, the crystal structure of (BEDT-TTF)4PtCl6C6H5CN shows a packing arrangement that should render it metallic, but it transitions to an insulating state at low temperatures . The molecular structure of TTF(SiR2H)4 derivatives has been determined, revealing the potential for oxidative addition reactions . X-ray crystallographic analysis of tpt-ttf salts with metallacarborane anions has shown different types of molecular packing, influencing their magnetic properties .
Chemical Reactions Analysis
Tpt-ttf and its derivatives undergo various chemical reactions that are essential for their application in electronic devices. The reactivity of functionalized tpt-ttf ligands, such as TTF(SiR2H)4, with transition metals has been exploited to create bimetallic complexes . The synthesis of tpt-ttf derivatives often involves reactions with thiourea, thiols, and elemental chalcogens like sulfur and selenium . These reactions lead to the formation of new compounds with modified electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tpt-ttf derivatives are diverse and depend on their molecular structure and the anions they are paired with. BEDT-TTF-based salts exhibit polymorphism, with different phases showing varying electrical conductivities . The electrochemical properties of tpt-ttf derivatives are characterized by reversible oxidation processes, which are important for their application in electronic devices . The magnetic properties of tpt-ttf salts have been studied, revealing behavior consistent with systems containing non-interacting unpaired spins . Furthermore, the solvatochromism effect and electrical conductivity in the solid state of isopropyl TTF semisquarates highlight the potential for charge redistribution within these molecules .
Aplicaciones Científicas De Investigación
Specific Scientific Field
The application of Tpt-ttf is in the field of nuclear energy and environmental remediation .
Summary of the Application
Tpt-ttf is used in the construction of covalent organic frameworks (COFs) for the capture of iodine molecules . This is particularly important in the context of nuclear energy, where the effective capture of radioiodine species during nuclear fuel reprocessing and nuclear accidents is of primary importance .
Methods of Application or Experimental Procedures
The COFs are designed with high specific surface areas (up to 2359 m²/g) for efficient physisorption of iodine, and abundant tetrathiafulvalene functional groups for strong chemisorption of iodine . Mechanistic studies have shown that TTF units in these COFs are subjected to a charge-transfer from TTF to iodine, forming oxidized TTF·+ radical cations and poly-iodides .
Results or Outcomes
The Tpt-ttf based COFs have demonstrated excellent iodine adsorption capacity (up to 8.19 g/g), which is much higher than those of other materials reported so far . The 3D TTF-TAPT-COF material exhibited a superior iodine vapor adsorption capacity of up to 5.02 g/g at 348 K and under ambient pressure .
Specific Scientific Field
The application of Tpt-ttf is in the field of optoelectronics .
Summary of the Application
Tpt-ttf is used in the construction of covalent organic frameworks (COFs) for optoelectronic processes . These COFs are designed with a large variety of building blocks, opening the door to numerous different functionalities and potential applications . This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .
Methods of Application or Experimental Procedures
The COFs are designed with high specific surface areas and abundant tetrathiafulvalene functional groups . The higher mobility of the TTF-Ph-COF was attributed to the slightly tighter stacking behavior compared to the TTF-Py-COF . An increase of up to 6 orders of magnitude in electrical current was observed when the TTF unit was oxidized with iodine leading to a charge-transfer complex of the TTF radical cation and iodide anion .
Results or Outcomes
The Tpt-ttf based COFs have demonstrated excellent optoelectronic properties . The strong physiochemical interactions between iodine molecules and the frameworks of the materials have been investigated as a powerful means to control optical and electrical characteristics of these self-assembled frameworks . Advanced understanding of optoelectronic processes in COFs has enabled their implementation in optoelectronic devices with promising potential for real-world applications .
Specific Scientific Field
The application of Tpt-ttf is in the field of energy storage .
Summary of the Application
Tpt-ttf is used in the construction of covalent organic frameworks (COFs) for energy storage applications . These COFs are designed with a large variety of building blocks, opening the door to numerous different functionalities and potential applications . This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new materials for energy storage applications such as supercapacitors and battery materials .
Methods of Application or Experimental Procedures
The COFs are designed with high specific surface areas and abundant tetrathiafulvalene functional groups . The higher mobility of the TTF-Ph-COF was attributed to the slightly tighter stacking behavior compared to the TTF-Py-COF . An increase of up to 6 orders of magnitude in electrical current was observed when the TTF unit was oxidized with iodine leading to a charge-transfer complex of the TTF radical cation and iodide anion .
Results or Outcomes
The Tpt-ttf based COFs have demonstrated excellent energy storage properties . The strong physiochemical interactions between iodine molecules and the frameworks of the materials have been investigated as a powerful means to control optical and electrical characteristics of these self-assembled frameworks . Advanced understanding of optoelectronic processes in COFs has enabled their implementation in energy storage devices with promising potential for real-world applications .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNQRWLTHGAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544946 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tpt-ttf | |
CAS RN |
106920-29-0 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



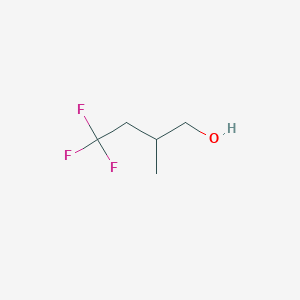
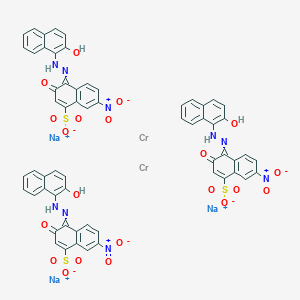
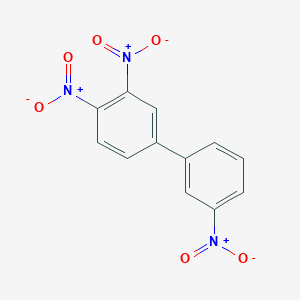

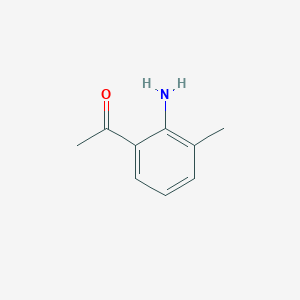
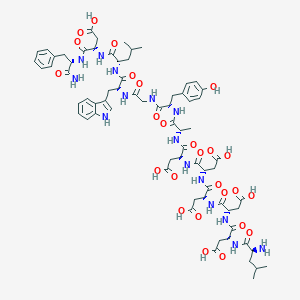
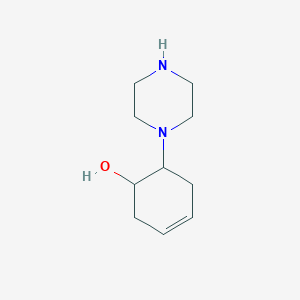
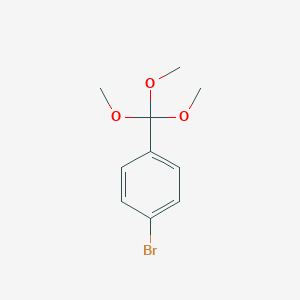
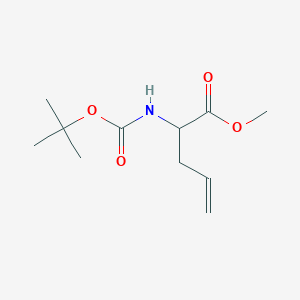
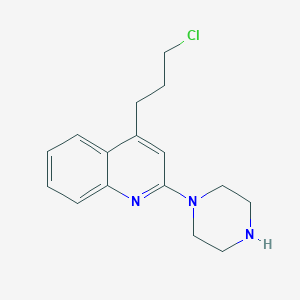
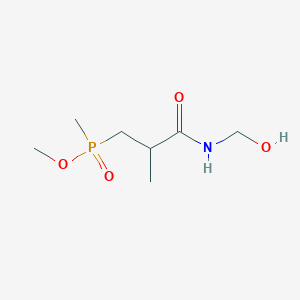
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
